molecular formula C19H21N5O2 B10989080 N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B10989080
M. Wt: 351.4 g/mol
InChI Key: OBNGFBZIJZFHRL-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridazine core, which is known for its diverse pharmacological activities and potential applications in medicinal chemistry. The presence of a cycloheptyl group and a benzamide moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation . The benzamide moiety may enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C19H21N5O2/c25-19(21-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)26-18-12-11-17-22-20-13-24(17)23-18/h7-13,15H,1-6H2,(H,21,25)

InChI Key

OBNGFBZIJZFHRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3

Origin of Product

United States

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